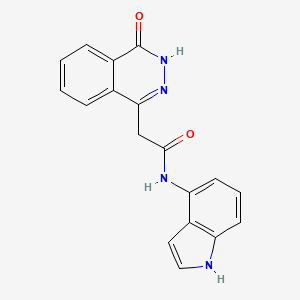

2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide

Description

2-(4-Hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic small molecule characterized by a phthalazine core substituted with a hydroxyl group at the 4-position and an acetamide linker connecting to the 4-amino group of a 1H-indole moiety. The indole moiety, a privileged scaffold in medicinal chemistry, may confer selectivity toward biological targets such as kinase domains or Bcl-2 family proteins .

Properties

Molecular Formula |

C18H14N4O2 |

|---|---|

Molecular Weight |

318.3 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |

InChI |

InChI=1S/C18H14N4O2/c23-17(20-15-7-3-6-14-13(15)8-9-19-14)10-16-11-4-1-2-5-12(11)18(24)22-21-16/h1-9,19H,10H2,(H,20,23)(H,22,24) |

InChI Key |

HZMXQVFEQWTGOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=CC=CC4=C3C=CN4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide typically involves the following steps:

Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

Coupling of Phthalazine and Indole Cores: The final step involves coupling the phthalazine and indole cores through an acetamide linkage, typically using reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The acetamide linkage can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation Products: Carbonyl derivatives.

Reduction Products: Hydroxy derivatives.

Substitution Products: Substituted acetamides.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving phthalazine and indole derivatives.

Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Binding to and modulating the activity of specific receptors.

Signal Transduction: Interfering with cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Indole Core

- N-(4-Chlorobenzyl)-2-(1H-Indol-1-yl)acetamide (CAS 1144453-05-3): This compound features a chlorobenzyl group at the indole’s 1-position and lacks the phthalazine moiety. Molecular weight: 298.77 g/mol .

- N-[2-(1H-Pyrazol-3-yl)-1H-Indol-4-yl]acetamide (CAS 827318-19-4) : Substitution with a pyrazole ring at the indole’s 2-position introduces additional hydrogen-bond acceptors (N atoms). However, the lack of a phthalazine system limits its structural similarity to the target compound. Molecular formula: C₁₃H₁₂N₄O .

Phthalazine-Containing Analogues

- N-(4-Chlorobenzyl)-2-(1-Oxo-4-phenylphthalazin-2(1H)-yl)acetamide (CAS 866153-80-2): Shares a phthalazinone core but replaces the hydroxyl group with a phenyl substituent. The chlorobenzyl group at the acetamide terminus differs from the indol-4-yl group in the target compound. Molecular weight: 403.90 g/mol; this bulkier structure may affect membrane permeability .

Indole-Acetamide Derivatives with Heterocyclic Modifications

- N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j): A chlorobenzoyl group at the indole’s 1-position and a chloro-fluorophenyl acetamide side chain. Melting point: 192–194°C; low yield (8%) suggests synthetic challenges .

- 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4) : Incorporates an oxadiazole-thiol group instead of phthalazine. The thiol group may confer antioxidant properties but reduces structural alignment with the target compound .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogues

Critical Analysis of Structural Differences

- Hydroxyphthalazine vs. Phthalazinone: The target compound’s 4-hydroxy group provides a polar interaction site absent in CAS 866153-80-2’s phenyl-substituted phthalazinone. This could enhance binding to hydrophilic enzyme pockets .

- Indole Positional Isomerism : The target’s indol-4-yl group contrasts with indol-1-yl (CAS 1144453-05-3) or indol-3-yl (10j) substituents. Positional changes significantly alter steric and electronic profiles, impacting target selectivity .

- Side Chain Modifications : Compounds like 10j and 10k feature bulky aromatic side chains (naphthyl, nitrophenyl), which may improve potency but reduce solubility compared to the target’s simpler indol-4-yl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.